molecular formula C20H14Cl3N3O3 B1621859 2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide CAS No. 286430-85-1

2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide

Cat. No. B1621859
M. Wt: 450.7 g/mol
InChI Key: OTPCDSGIUGQDPM-UHFFFAOYSA-N
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Description

The compound “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide” is a chemical compound12. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”. However, similar compounds have been synthesized and studied for their antimicrobial and antiproliferative activities3.



Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroanalytical methods such as NMR, IR, and elemental analysis3. However, specific data for this compound is not readily available.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, average mass, and monoisotopic mass2. However, specific physical and chemical properties for this compound are not readily available.


Safety And Hazards

There is no specific information available regarding the safety and hazards of “2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide”.


Future Directions

The future directions for this compound could involve further research into its potential antimicrobial and anticancer properties. This could involve in vitro testing against various bacterial and fungal species, as well as cancer cell lines3. Additionally, molecular docking studies could be carried out to study the binding mode of the compound with various receptors3.


Please note that this information is based on the limited resources available and may not be fully comprehensive or accurate. For more detailed information, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3O3/c1-11-10-16(22)25-18(23)17(11)19(27)26-20(28)24-13-4-8-15(9-5-13)29-14-6-2-12(21)3-7-14/h2-10H,1H3,(H2,24,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPCDSGIUGQDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381854
Record name 2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide

CAS RN

286430-85-1
Record name 2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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